molecular formula C35H54N7O17P3S-4 B1265263 (3E,5Z)-tetradecadienoyl-CoA(4-)

(3E,5Z)-tetradecadienoyl-CoA(4-)

Cat. No. B1265263
M. Wt: 969.8 g/mol
InChI Key: QADUDNMSWUFMGZ-ROGIYNEGSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

(3E,5Z)-tetradecadienoyl-CoA(4-) is an acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate OH groups of (3E,5Z)-tetradecadienoyl-CoA. It is a polyunsaturated fatty acyl-CoA(4-) and a (3E,5Z)-dienoyl-CoA(4-). It is a conjugate base of a (3E,5Z)-tetradecadienoyl-CoA.

Scientific Research Applications

Pheromone Synthesis in Insects

(3E,5Z)-Tetradecadienoyl-CoA(4-) plays a significant role in synthesizing insect pheromones. Research has developed low-cost preparation methods for (3E,5Z)-3,5-alkadienyl systems found in several insect pheromone constituents, indicating its importance in studying insect communication and behavior (Ragoussis, Panopoulou, & Ragoussis, 2004). Additionally, synthetic (3E,5Z)-3,5-tetradecadienyl acetate, derived from this compound, has been found to attract male moths, suggesting its potential for pest control applications (Tóth & Doolittle, 1992).

Biochemical Pathways in Escherichia coli

Studies on Escherichia coli reveal that (3E,5Z)-tetradecadienoyl-CoA(4-) is involved in the β-oxidation pathway. A novel thioesterase has been identified in E. coli that functions in fatty acid β-oxidation, indicating the compound's significance in microbial fatty acid metabolism (Nie, Ren, & Schulz, 2008). This enzyme's substrate specificity towards 3,5-tetradecadienoyl-CoA highlights the compound's role in E. coli's oleate degradation pathway (Ren et al., 2004).

Oleate β-Oxidation in Rat Heart Mitochondria

The degradation of (3E,5Z)-tetradecadienoyl-CoA(4-) is critical in the metabolism of unsaturated fatty acids with odd-numbered double bonds in rat heart mitochondria. This compound's degradation is limited by specific enzymes, highlighting its importance in understanding the metabolic pathways of unsaturated fatty acids (Ren & Schulz, 2003).

Other Applications

The compound has been utilized in various synthetic methodologies, such as in the stereoselective synthesis of alkadienoic esters, indicating its utility in organic chemistry and potential pharmaceutical applications (Tsuboi et al., 1988).

properties

Product Name

(3E,5Z)-tetradecadienoyl-CoA(4-)

Molecular Formula

C35H54N7O17P3S-4

Molecular Weight

969.8 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(3E,5Z)-tetradeca-3,5-dienoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-14,22-24,28-30,34,45-46H,4-10,15-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/p-4/b12-11-,14-13+/t24-,28-,29-,30+,34-/m1/s1

InChI Key

QADUDNMSWUFMGZ-ROGIYNEGSA-J

Isomeric SMILES

CCCCCCCC/C=C\C=C\CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Canonical SMILES

CCCCCCCCC=CC=CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E,5Z)-tetradecadienoyl-CoA(4-)
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(3E,5Z)-tetradecadienoyl-CoA(4-)
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